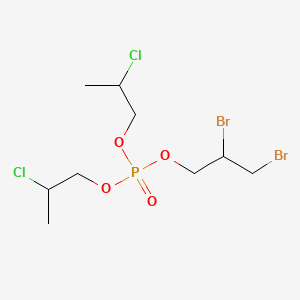
Bis(2-chloropropyl) 2,3-dibromopropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloropropyl) 2,3-dibromopropyl phosphate is a chemical compound known for its applications in various fields, including flame retardancy. It is a derivative of tris(2,3-dibromopropyl) phosphate, which is widely used in plastics and textiles . The molecular formula of this compound is C6H11Br4O4P, and it has a molecular weight of 497.74 g/mol .
Métodos De Preparación
The synthesis of bis(2-chloropropyl) 2,3-dibromopropyl phosphate typically involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Bis(2-chloropropyl) 2,3-dibromopropyl phosphate undergoes various chemical reactions, including substitution and hydrolysis . In substitution reactions, the chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of bis(2-hydroxypropyl) 2,3-dibromopropyl phosphate . Hydrolysis of the compound results in the cleavage of the phosphate ester bonds, producing 2,3-dibromopropanol and phosphoric acid .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The flame-retardant action of bis(2-chloropropyl) 2,3-dibromopropyl phosphate is primarily due to its ability to release bromine radicals upon heating . These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame . The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire .
Comparación Con Compuestos Similares
Bis(2-chloropropyl) 2,3-dibromopropyl phosphate is similar to other flame retardants, such as tris(2,3-dibromopropyl) phosphate and bis(2,3-dibromopropyl) phosphate . it is unique in its specific combination of chlorine and bromine atoms, which enhances its flame-retardant properties . Other similar compounds include tris(2,3-dibromopropyl) phosphate, which is widely used in the same applications but may have different reactivity and effectiveness .
Propiedades
Número CAS |
114492-65-8 |
|---|---|
Fórmula molecular |
C9H17Br2Cl2O4P |
Peso molecular |
450.91 g/mol |
Nombre IUPAC |
bis(2-chloropropyl) 2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C9H17Br2Cl2O4P/c1-7(12)4-15-18(14,16-5-8(2)13)17-6-9(11)3-10/h7-9H,3-6H2,1-2H3 |
Clave InChI |
OAWAXRZMMCPJOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(COP(=O)(OCC(C)Cl)OCC(CBr)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



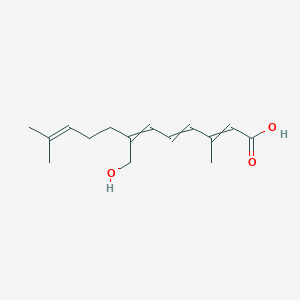
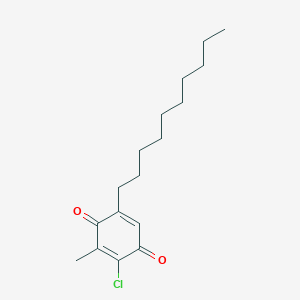
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)
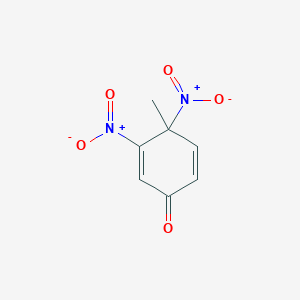
![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)


![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)

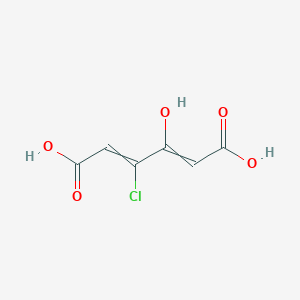
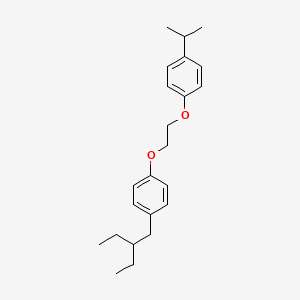
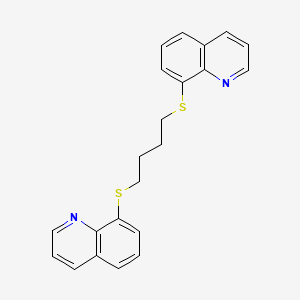
![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
